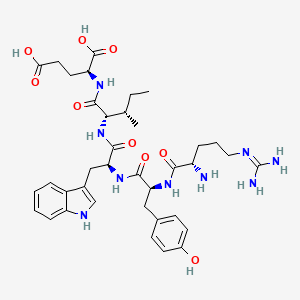
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid is a complex peptide compound with significant potential in various scientific fields This compound is composed of multiple amino acids, each contributing to its unique properties and functions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, often using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions: N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine and tryptophan.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H~2~O~2~) or iodine (I~2~) under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized biomaterials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For instance, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to downstream signaling events that affect cell function and behavior.
Comparación Con Compuestos Similares
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid can be compared to other peptides with similar structures and functions:
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: This compound shares a similar backbone but differs in specific amino acid residues, leading to distinct biological activities.
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: Another related peptide with unique properties and applications.
The uniqueness of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid lies in its specific amino acid sequence, which imparts distinct chemical and biological characteristics.
Propiedades
Número CAS |
494766-02-8 |
|---|---|
Fórmula molecular |
C37H51N9O9 |
Peso molecular |
765.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C37H51N9O9/c1-3-20(2)31(35(53)43-27(36(54)55)14-15-30(48)49)46-34(52)29(18-22-19-42-26-9-5-4-7-24(22)26)45-33(51)28(17-21-10-12-23(47)13-11-21)44-32(50)25(38)8-6-16-41-37(39)40/h4-5,7,9-13,19-20,25,27-29,31,42,47H,3,6,8,14-18,38H2,1-2H3,(H,43,53)(H,44,50)(H,45,51)(H,46,52)(H,48,49)(H,54,55)(H4,39,40,41)/t20-,25-,27-,28-,29-,31-/m0/s1 |
Clave InChI |
UBIGSYQJTYHZDM-OFCLUOCGSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid](/img/structure/B14249701.png)
![3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine](/img/structure/B14249711.png)

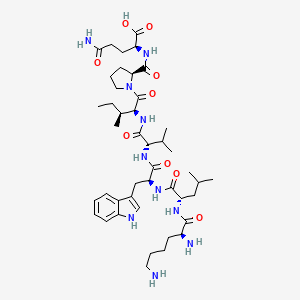
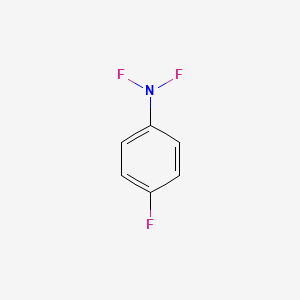
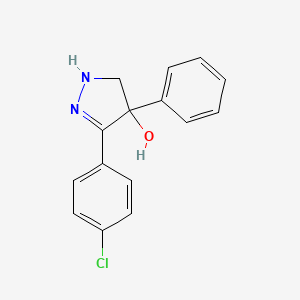
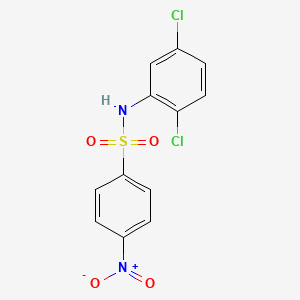
![Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane](/img/structure/B14249740.png)
![2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine](/img/structure/B14249747.png)

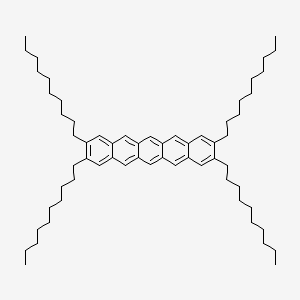

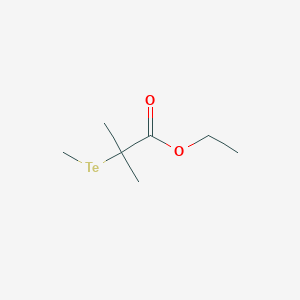
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)
